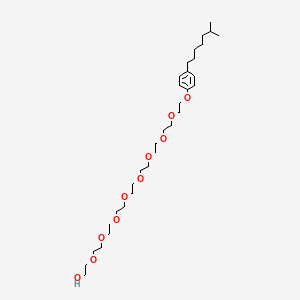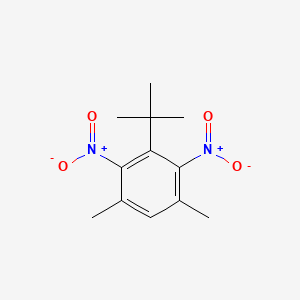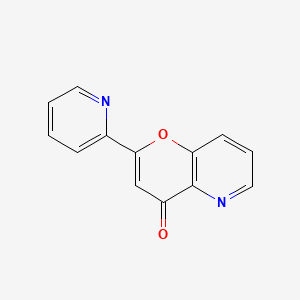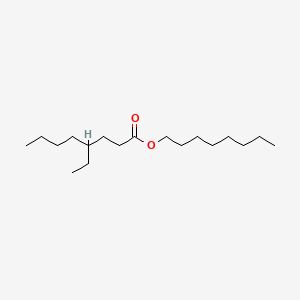
Octyl 4-ethyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 4-ethyloctanoate: is an ester compound with the molecular formula C18H36O2 . It is known for its pleasant odor and is often used in the fragrance and flavor industry. This compound is synthesized by the esterification of octanoic acid and octanol, resulting in a molecule that is both hydrophobic and lipophilic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The most common method for synthesizing octyl 4-ethyloctanoate is through the esterification of octanoic acid with octanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: : In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Transesterification: In the presence of another alcohol and an acid or base catalyst, this compound can undergo transesterification to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Transesterification: Acid or base catalysts with different alcohols.
Major Products
Hydrolysis: Octanoic acid and octanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Chemistry: : Octyl 4-ethyloctanoate is used as a model compound in studies involving esterification and hydrolysis reactions. It serves as a reference for understanding the behavior of esters under various conditions .
Biology: : In biological research, this compound is used to study the interactions between esters and biological membranes. Its hydrophobic nature makes it a useful tool for investigating membrane permeability and transport mechanisms .
Medicine: : While not directly used as a therapeutic agent, this compound is employed in the formulation of certain pharmaceuticals to enhance the solubility and stability of active ingredients .
Industry: : In the fragrance and flavor industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes, colognes, and flavorings .
Mecanismo De Acción
The primary mechanism by which octyl 4-ethyloctanoate exerts its effects is through its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the transport of other molecules across the membrane and alter cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Octyl methoxycinnamate: Used as a UV filter in sunscreens.
Octyl octanoate: Known for its use in the food and pharmaceutical industries.
Octyl acetate: Commonly used in the fragrance industry for its fruity odor.
Uniqueness: : Octyl 4-ethyloctanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of hydrophobicity and lipophilicity makes it particularly useful in applications involving lipid membranes and hydrophobic environments .
Propiedades
Número CAS |
93963-22-5 |
|---|---|
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
octyl 4-ethyloctanoate |
InChI |
InChI=1S/C18H36O2/c1-4-7-9-10-11-12-16-20-18(19)15-14-17(6-3)13-8-5-2/h17H,4-16H2,1-3H3 |
Clave InChI |
SKIXMVZTIDNOJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


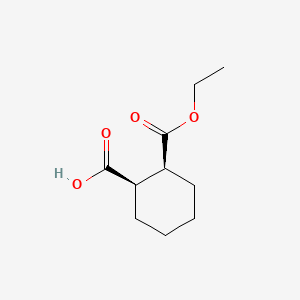
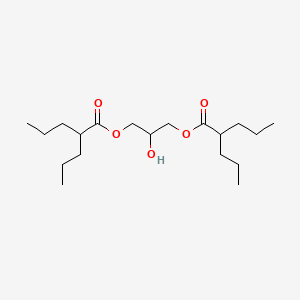
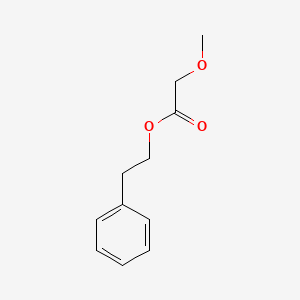
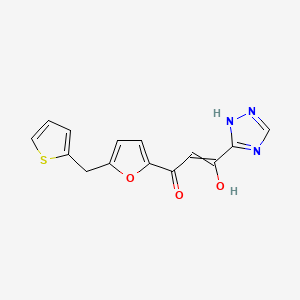
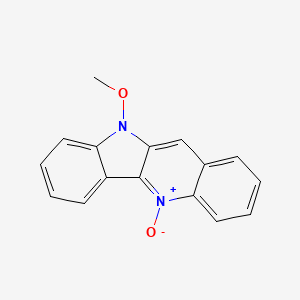
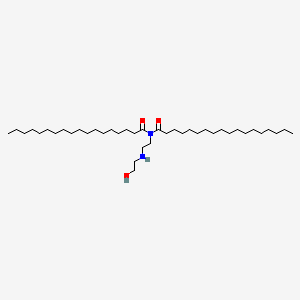
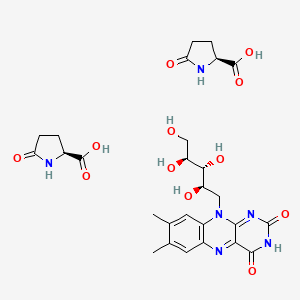

![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
